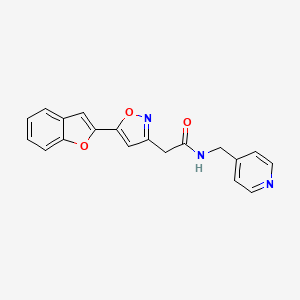

2-Morpholino-4-(3-pyridyl)-5-pyrimidinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

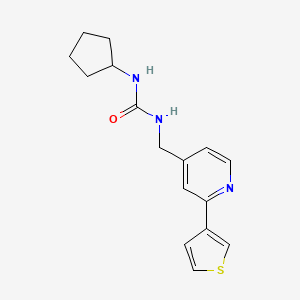

2-Morpholino-4-(3-pyridyl)-5-pyrimidinecarboxylic acid, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP belongs to the class of pyrimidinecarboxylic acids and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis of Derivatives

2-Morpholino-4-(3-pyridyl)-5-pyrimidinecarboxylic acid derivatives are synthesized through various methods for applications in chemical research. For instance, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives are synthesized as important intermediates that inhibit tumor necrosis factor alpha and nitric oxide. This process involves steps like condensation reaction, chlorination, and nucleophilic substitution, yielding a total yield of 43% (Lei et al., 2017). Furthermore, a variety of non-symmetrical pyrimidines functionalized at C-4 and C-6 positions are synthesized from 4,6-dichloro-2-(4-morpholinyl)pyrimidine, showcasing the method's efficiency and versatility (Martínez et al., 2012).

Inhibitory Properties and Bioactive Compounds

The synthesized compounds demonstrate inhibitory properties and potential as bioactive compounds. 4-(Pyrimidin-4-yl)morpholines are noted for their privileged pharmacophores for PI3K and PIKKs inhibition. This inhibition is attributed to the morpholine oxygen forming the key hydrogen bonding interaction and conveying selectivity over the broader kinome. This discovery led to the creation of potent non-nitrogen containing morpholine isosteres, capable of mimicking this conformation and serving as potent selective dual inhibitors (Hobbs et al., 2019). Additionally, the reaction of 5-(arylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones with morpholine in the presence of hydrogen peroxide and catalytic amounts of sodium tungstate leads to the synthesis of specific triones, showcasing the diverse applications in medicinal chemistry (Tyrkov, 2020).

properties

IUPAC Name |

2-morpholin-4-yl-4-pyridin-3-ylpyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c19-13(20)11-9-16-14(18-4-6-21-7-5-18)17-12(11)10-2-1-3-15-8-10/h1-3,8-9H,4-7H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOVAVNNEWTZHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C(=N2)C3=CN=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholino-4-(3-pyridyl)-5-pyrimidinecarboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

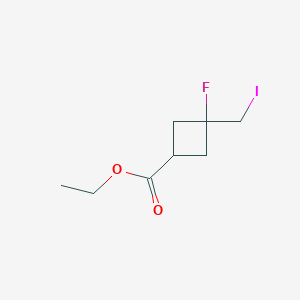

![5-chloro-2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2453746.png)

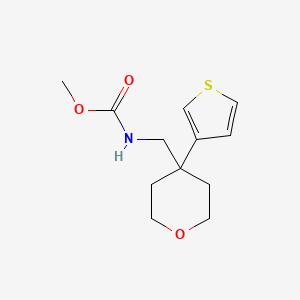

![N-(2-methoxyethyl)-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2453753.png)

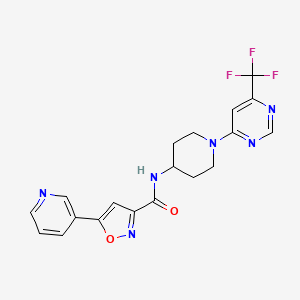

![7-acetyl-3-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2453759.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2453763.png)